2-(Methylsulfamoyl)acetic acid

Description

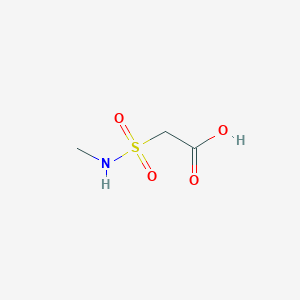

Chemical Identity and Structure 2-(Methylsulfamoyl)acetic acid (IUPAC name: 2-[methyl(sulfamoyl)amino]acetic acid) is a sulfonamide derivative with the molecular formula C₄H₈N₂O₄S and a molecular weight of 180.18 g/mol . Its structure consists of a sulfamoyl group (-SO₂NH-) linked to a methyl group and an acetic acid moiety, enabling diverse reactivity in pharmaceutical and agrochemical synthesis.

A plausible route involves sulfamoylation of a glycine derivative or condensation of methylsulfamoyl chloride with a suitable precursor.

Applications

Sulfamoyl-containing compounds are widely used in drug development due to their bioisosteric properties and ability to modulate pharmacokinetics. For example, Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate () is employed in pharmaceuticals for its sulfonamide functionality, suggesting similar applications for 2-(Methylsulfamoyl)acetic acid in protease inhibition or antimicrobial agents.

Properties

IUPAC Name |

2-(methylsulfamoyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUWQECDOMVAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042583-72-1 | |

| Record name | 2-(methylsulfamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Methylsulfamoyl)acetic acid typically involves the reaction of methylamine with chloroacetic acid, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sulfonamide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Methylsulfamoyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Methylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2-(Methylsulfamoyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Structural Analogs

2-(Ethylsulfamoyl)acetic Acid

- Molecular Formula : C₅H₁₀N₂O₄S

- Molecular Weight : 194.21 g/mol

- Key Differences: The ethyl group replaces the methyl substituent on the sulfamoyl nitrogen.

2-[4-(Methylsulfamoyl)phenyl]acetic Acid

- Molecular Formula: C₉H₁₁NO₄S

- Molecular Weight : 229.25 g/mol

- Key Differences : Incorporates a phenyl ring between the sulfamoyl and acetic acid groups. The aromatic system introduces π-π stacking interactions, which could improve binding affinity in target proteins but reduce solubility.

2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic Acid

- Molecular Formula: C₉H₁₁NO₆S₂

- Molecular Weight : 293.32 g/mol

- Key Differences : Features a second sulfonyl group on the phenyl ring, increasing electron-withdrawing effects and acidity. Such modifications are critical in designing enzyme inhibitors with enhanced electrophilic character.

Functional Group Variations

Physicochemical Properties

- Solubility : The acetic acid moiety enhances water solubility, but bulky substituents (e.g., cyclohexyl in benzofuran derivatives) reduce it .

- Crystal Packing : Strong O–H∙∙∙O hydrogen bonds in carboxyl-containing analogs (e.g., benzofuran derivatives) stabilize dimers, influencing melting points and formulation stability .

Biological Activity

2-(Methylsulfamoyl)acetic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure features a methylsulfamoyl group attached to acetic acid, which may contribute to its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C4H9N1O3S1

- Molecular Weight : 151.19 g/mol

- IUPAC Name : 2-(Methylsulfamoyl)acetic acid

2-(Methylsulfamoyl)acetic acid is primarily recognized for its role as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in various physiological processes including respiration and acid-base balance. Inhibition of specific CA isozymes, particularly CAIX, has been linked to anticancer effects due to the enzyme's overexpression in tumor environments .

Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to 2-(Methylsulfamoyl)acetic acid exhibit high affinity for CAIX, making them valuable in targeting tumors. The inhibition mechanism involves the formation of a covalent bond between the sulfonamide group and the zinc ion in the enzyme's active site, leading to irreversible inhibition .

Anticancer Properties

Studies have demonstrated that 2-(Methylsulfamoyl)acetic acid and related compounds can reduce tumor growth by altering the tumor microenvironment. By inhibiting CAIX, these compounds can decrease extracellular acidity, thereby limiting cancer cell invasion and metastasis .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, administration of 2-(Methylsulfamoyl)acetic acid resulted in decreased levels of pro-inflammatory cytokines and reduced tissue damage in inflammatory conditions .

Case Studies and Research Findings

- Study on Carbonic Anhydrase Inhibition :

- Inflammation Model :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.